2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide
Description
2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group linked to a 2-oxo-2-phenylethylamine moiety. The methoxy group at the 2-position of the benzamide ring likely enhances electronic effects, influencing solubility, binding interactions, and metabolic stability .
This compound’s structural features align with bioactive molecules targeting enzymes or receptors, as seen in kinase inhibitors (e.g., TLK2 inhibitors ) and β-cell modulators .
Properties
CAS No. |
647018-31-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-methoxy-N-phenacylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
GVMGXDFDEKSYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxo-2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-oxo-2-phenylethyl)benzamide.
Reduction: Formation of 2-methoxy-N-(2-hydroxy-2-phenylethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methoxy-N-(2-oxo-2-phenylethyl)benzamide with key analogs from the evidence:
Key Observations:
- Substituent Effects: The 4-chloro analog (logP = 2.901) exhibits higher lipophilicity than the methoxy derivative, likely due to chlorine’s hydrophobic nature. Methoxy groups enhance hydrogen-bonding capacity, as seen in compound 1f’s polar surface area (37.899 Ų in analogs) .
- Biological Activity: The indolinone-containing analog () demonstrates potent kinase inhibition, while benzoimidazole derivatives () show antiproliferative effects in cancer cell lines (e.g., HepG2, IC₅₀ < 10 µM) .
Spectroscopic and Analytical Data
Biological Activity
2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. The compound features a methoxy group, a benzamide moiety, and a ketone functional group, contributing to its unique biological properties.
Research indicates that 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which are crucial for processes such as cell proliferation and apoptosis.
- Receptor Interaction : It may interact with various protein targets that mediate critical biological functions, potentially leading to therapeutic effects.
- Anti-inflammatory Activity : Studies suggest that the compound exhibits anti-inflammatory properties by modulating inflammatory pathways.
Anti-Cancer Properties
The anticancer potential of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide has been demonstrated in various studies:
- Cell Line Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25.72 | Induces apoptosis |
| U87 | 45.2 | Suppresses tumor growth |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:
| Target Enzyme | IC50 (µM) | Inhibition (%) at 10 µM |
|---|---|---|
| COX-1 | 0.31 | 25.91 |
| COX-2 | 3.11 | 85.91 |
Synthesis
The synthesis of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide typically involves multi-step organic reactions, including oxidation and reduction processes using reagents like potassium permanganate and sodium borohydride. The following general steps outline the synthesis process:
- Formation of the Benzamide : Reacting an appropriate amine with an acid chloride.
- Introduction of the Methoxy Group : Using methylating agents on the benzamide structure.
- Oxidation to Form Ketone : Employing oxidizing agents to convert suitable precursors into the desired ketone structure.
Case Studies
Several studies have highlighted the efficacy of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide:
- Study on Apoptosis Induction : A study demonstrated that daily administration of the compound in tumor-bearing mice resulted in significant tumor growth suppression compared to control groups .
- DPP-IV Inhibition : In a drug design study, derivatives of aminobenzamide scaffolds were synthesized and tested for DPP-IV inhibition, revealing promising results for compounds structurally related to 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
